![molecular formula C18H20N2O4 B5226542 N'-(4-ethoxyphenyl)-N-(2-phenoxyethyl)oxamide](/img/structure/B5226542.png)
N'-(4-ethoxyphenyl)-N-(2-phenoxyethyl)oxamide
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Overview
Description
N’-(4-ethoxyphenyl)-N-(2-phenoxyethyl)oxamide is an organic compound that belongs to the class of oxamides Oxamides are a type of amide derived from oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-ethoxyphenyl)-N-(2-phenoxyethyl)oxamide typically involves the reaction of 4-ethoxyaniline with 2-phenoxyethylamine in the presence of oxalyl chloride. The reaction conditions often include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to moderate heating (20-60°C).
Catalyst: A base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control.
Purification steps: such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N’-(4-ethoxyphenyl)-N-(2-phenoxyethyl)oxamide can undergo various chemical reactions, including:
Oxidation: The ethoxy and phenoxy groups can be oxidized under strong oxidative conditions.
Reduction: The oxamide group can be reduced to the corresponding amine under reducing conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(4-ethoxyphenyl)-N-(2-phenoxyethyl)oxamide would depend on its specific application. For example:
Pharmacological Action: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity.
Chemical Reactions: It may act as a nucleophile or electrophile in various organic reactions, depending on the functional groups involved.
Comparison with Similar Compounds
Similar Compounds
N’-(4-methoxyphenyl)-N-(2-phenoxyethyl)oxamide: Similar structure but with a methoxy group instead of an ethoxy group.
N’-(4-ethoxyphenyl)-N-(2-phenylethyl)oxamide: Similar structure but with a phenylethyl group instead of a phenoxyethyl group.
Uniqueness
N’-(4-ethoxyphenyl)-N-(2-phenoxyethyl)oxamide is unique due to the presence of both ethoxy and phenoxy groups, which can influence its reactivity and potential applications. The combination of these groups may provide distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N'-(4-ethoxyphenyl)-N-(2-phenoxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-2-23-16-10-8-14(9-11-16)20-18(22)17(21)19-12-13-24-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCPGWHTHZUYHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCOC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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